molecular formula C14H18N2O4S B2494277 N,N-dimethyl-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-sulfonamide CAS No. 1797702-98-7

N,N-dimethyl-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-sulfonamide

Cat. No. B2494277
CAS RN: 1797702-98-7
M. Wt: 310.37
InChI Key: ODHWOQPJMQQXJC-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-sulfonamide is a chemical compound that has been synthesized and studied for various biological activities. Its structure consists of a spiro[isobenzofuran-1(3H),4'-piperidine] moiety, which is of interest due to its potential central nervous system (CNS) activity and pharmacological properties.

Synthesis Analysis

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] involves the construction of the spiro moiety, which is typically achieved through reactions that form the isobenzofuran and piperidine rings. These syntheses have been explored for their potential as CNS agents, with various substituents attached to the nitrogen atom to modulate biological activity (Klioze et al., 1978).

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using techniques such as NMR and X-ray diffraction. The spiro[isobenzofuran-1(3H),4'-piperidine] scaffold is notable for its rigid structure, which may influence its interaction with biological targets. For example, the introduction of substituents into the isobenzofuran and piperidine moieties can significantly affect the compound's affinity and selectivity for certain receptors (Moltzen et al., 1995).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including alkylation and cyclization, to introduce different functional groups or to modify the existing structure for enhanced biological activity. The reactivity of the spiro[isobenzofuran-1(3H),4'-piperidine] core can be exploited to synthesize a wide range of derivatives with potential therapeutic applications (Fishman & Cruickshank, 1968).

Scientific Research Applications

Synthesis and Biological Activity

N,N-dimethyl-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-sulfonamide and its derivatives have been synthesized and evaluated for various biological activities. For instance, compounds containing sulfur attached to nitrogen in this class have shown marked diuretic and antihypertensive activity in rats, displaying species-specific effects (Klioze & Novick, 1978). Additionally, the synthesis of spiro[oxirane-2, 4′-piperidines] through the action of dimethyloxosulfonium methylide on 4-piperidones has been reported, introducing (4-hydroxy-4-piperidyl) methyl moieties onto heteroaromatic compounds like 4(3H)-quinazolone (Fishman & Cruickshank, 1968).

Sigma Ligand Affinity and Selectivity

Research into the spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines, including the N,N-dimethyl derivative, has explored their role as sigma ligands. These compounds, related to selective sigma 2 ligands like Lu 28-179, have been studied for their structural factors affecting sigma 1/sigma 2 affinity and selectivity. The N-substituent has been identified as highly significant for both affinity and selectivity, influencing the compounds' potency and preference for sigma 2 binding sites (Moltzen, Perregaard, & Meier, 1995).

Analytical and Antimicrobial Applications

The derivatives of this compound have been studied for their analytical and antimicrobial potential. Fluorine-substituted spirosteroidal thiazolidin-4-one derivatives of sulfa drugs exhibited notable in vitro antimicrobial activities against pathogenic bacteria and fungi, demonstrating the compounds' utility in antimicrobial screening (Makki, Alfooty, Abdel-Rahman, & El-Shahawi, 2016).

Potential CNS Agents

The compounds have also been explored for their potential as central nervous system (CNS) agents. The synthesis of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives aimed to evaluate their biological activity, particularly in relation to antidepressant properties. These compounds have shown significant activity in inhibiting tetrabenazine-induced ptosis, a property common to most antidepressants, suggesting their potential utility as CNS agents (Martin et al., 1981).

properties

IUPAC Name

N,N-dimethyl-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-15(2)21(18,19)16-9-7-14(8-10-16)12-6-4-3-5-11(12)13(17)20-14/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHWOQPJMQQXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC2(CC1)C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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